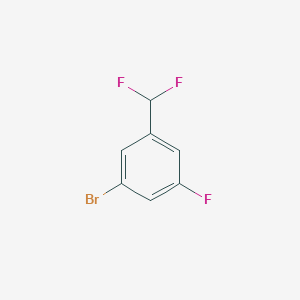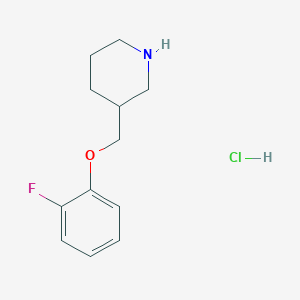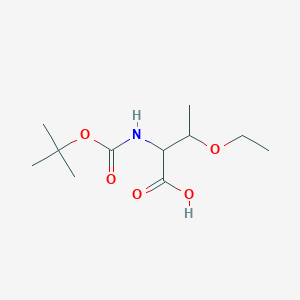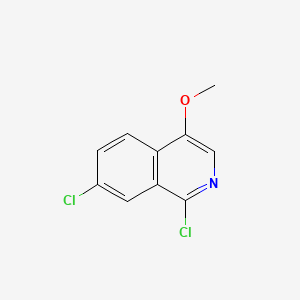
(3-(アセトアミドメチル)フェニル)ボロン酸
概要
説明
(3-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, known for its ability to bind diolsThe molecular formula of (3-(Acetamidomethyl)phenyl)boronic acid is C9H12BNO3 .
科学的研究の応用
(3-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of (3-(Acetamidomethyl)phenyl)boronic acid are diol-containing compounds, particularly sugars such as fructose and galactose . This compound has the ability to bind diols, forming quickly and reversibly five or six-membered cyclic esters with cis-1,2-diol or 1,3-diol compounds respectively in aqueous solutions .
Mode of Action
(3-(Acetamidomethyl)phenyl)boronic acid interacts with its targets through a process known as esterification . This interaction induces changes in the UV-VIS and fluorescence spectra of the compound, which can be used for optical sensing . At pH 7, the fluorescence of (3-(Acetamidomethyl)phenyl)boronic acid is quenched only by fructose and to some extent by galactose .
Biochemical Pathways
The interaction of (3-(Acetamidomethyl)phenyl)boronic acid with sugars affects the biochemical pathways involving these sugars. The esterification of phenylboronic acid derivatives by sugars leads to increased acidity of them
Pharmacokinetics
The compound’s ability to form esters with sugars suggests that it may interact with biological systems in a dynamic and reversible manner .
Result of Action
The molecular and cellular effects of (3-(Acetamidomethyl)phenyl)boronic acid’s action primarily involve changes in the optical properties of the compound when it interacts with sugars . These changes can be used for optical sensing of sugars, offering the possibility of continuous measurements by semi-invasive or non-invasive methods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(Acetamidomethyl)phenyl)boronic acid. For instance, the pH of the environment plays a crucial role in the compound’s interactions with sugars . At pHs higher than pK, the fluorescence decays turn to biexponential with an additional shorter component in lifetime, which is proposed to attribute to the anionic form of (3-(Acetamidomethyl)phenyl)boronic acid or its esters .
生化学分析
Biochemical Properties
(3-(Acetamidomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in the study of carbohydrate recognition and enzyme inhibition. The compound interacts with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit enzyme activity. Additionally, (3-(Acetamidomethyl)phenyl)boronic acid can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of (3-(Acetamidomethyl)phenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, (3-(Acetamidomethyl)phenyl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, (3-(Acetamidomethyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, (3-(Acetamidomethyl)phenyl)boronic acid can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Acetamidomethyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that (3-(Acetamidomethyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of (3-(Acetamidomethyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, (3-(Acetamidomethyl)phenyl)boronic acid can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of its binding sites .
Metabolic Pathways
(3-(Acetamidomethyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, (3-(Acetamidomethyl)phenyl)boronic acid can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, (3-(Acetamidomethyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. For instance, (3-(Acetamidomethyl)phenyl)boronic acid can be transported into cells via specific transporters, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (3-(Acetamidomethyl)phenyl)boronic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective enzyme inhibition or activation. For example, (3-(Acetamidomethyl)phenyl)boronic acid can localize to the nucleus, where it can interact with transcription factors and influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetamidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (3-(Acetamidomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions: (3-(Acetamidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .
類似化合物との比較
Phenylboronic Acid: The parent compound, known for its ability to bind diols.
(4-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the para position.
(2-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the ortho position.
Uniqueness: (3-(Acetamidomethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards different diols. This makes it particularly useful in applications where precise molecular recognition is required .
特性
IUPAC Name |
[3-(acetamidomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGNMIMGAJHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624587 | |
| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-42-2 | |
| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-(acetamidomethyl)phenyl)boronic acid interact with sugars?
A: While the provided research abstract [] doesn't detail specific interaction mechanisms, it highlights that (3-(acetamidomethyl)phenyl)boronic acid exhibits notable interactions with selected sugars. Boronic acids are known to reversibly bind with diols, such as those found in sugar molecules. This interaction typically forms cyclic boronate esters. Further research is needed to elucidate the precise binding affinity and selectivity of (3-(acetamidomethyl)phenyl)boronic acid towards different types of sugars.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)













